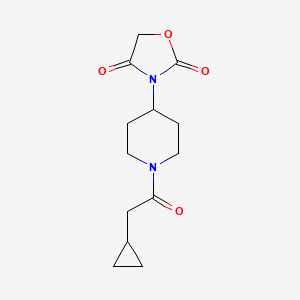

3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

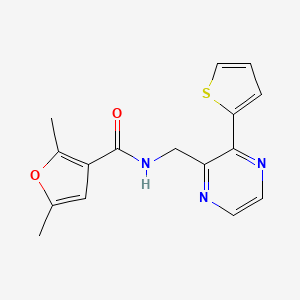

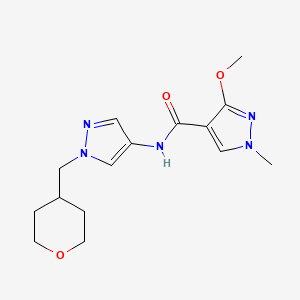

The molecular structure of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione consists of a cyclopropylacetyl group attached to a piperidin-4-yl group, which is further connected to an oxazolidine-2,4-dione group.Chemical Reactions Analysis

The compound is amenable for linker attachment via reductive amination . It serves as a basic building block for making protein degrader libraries .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The oxazolidine-2,4-dione motif is a frequent structure in biologically significant compounds. Researchers have developed tandem phosphorus-mediated carboxylative condensation-cyclization reactions using atmospheric carbon dioxide for the synthesis of various oxazolidine-2,4-diones. This method provides a novel, convenient access to these compounds under mild, transition-metal-free conditions, using readily available substrates (Zhang et al., 2015). Additionally, oxazolidines and thiazolidines have been synthesized from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrating the diversity of synthetic routes available for these compounds (Badr et al., 1981).

Biological Activities

Some oxazolidine-2,4-diones have been evaluated for their antimicrobial properties. A series of new compounds synthesized through Knoevenagel condensation showed in vitro antibacterial and antifungal activities, with certain derivatives being notably effective against Staphylococcus aureus and Bacillus subtilis (Prakash et al., 2010). This suggests that modifications to the oxazolidine-2,4-dione structure can yield significant antibacterial and antifungal agents.

Application in Fungicide Development

The oxazolidinone class, to which 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione is related, includes important agricultural fungicides. Famoxadone, for example, is a new fungicide that has been shown to control plant pathogens effectively across various crops. This discovery highlights the potential of oxazolidinones in agricultural applications and the ongoing exploration of their fungicidal properties (Sternberg et al., 2001).

Anticancer Activity

Oxazolidine derivatives have also been explored for their potential anticancer activity. A study synthesizing highly functionalized dispiro heterocycles, including oxazolidine derivatives, demonstrated that some compounds exhibited good antimicrobial and antitubercular activities, indicating a broader biological significance that could extend to anticancer properties (Dandia et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Propriétés

IUPAC Name |

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c16-11(7-9-1-2-9)14-5-3-10(4-6-14)15-12(17)8-19-13(15)18/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQHJWRNARNACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)

![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2442100.png)

![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)

![tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B2442102.png)

![2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid](/img/structure/B2442105.png)

![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2442111.png)